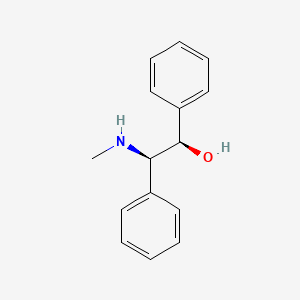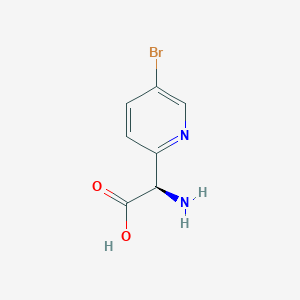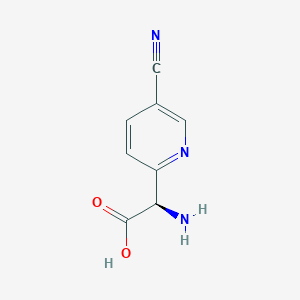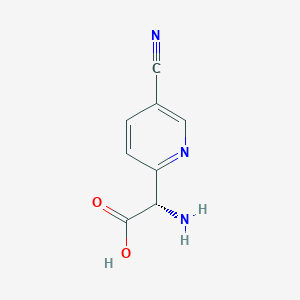
4,4'-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde
Übersicht
Beschreibung
4,4’-(1,10-Phenanthroline-2,9-diyl)dibenzaldehyde is a complex organic compound with the molecular formula C26H16N2O2 and a molecular weight of 388.42 g/mol . This compound is characterized by the presence of two benzaldehyde groups attached to a 1,10-phenanthroline core, making it a versatile molecule in various chemical applications.
Wirkmechanismus
Target of Action
Similar compounds have been used in the fabrication of covalent organic framework (cof) films . These films serve as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
Mode of Action
It is known that similar compounds participate in interfacial self-polymerization processes to form highly crystalline 2d imine-linked cof films .
Biochemical Pathways
The compound’s involvement in the formation of cof films suggests it may play a role in polymerization processes .
Result of Action
The result of the action of 2,9-Bis(4-formylphenyl)-1,10-phenanthroline is the formation of continuous and highly crystalline 2D imine-linked COF films with tunable thickness . These films serve as stable acidichromism sensors with rapid response, low detection limit, and good repeatability .
Action Environment
The action of 2,9-Bis(4-formylphenyl)-1,10-phenanthroline is influenced by the environment in which it is used. For instance, the formation of COF films via interfacial self-polymerization is likely to be affected by factors such as temperature, pH, and the presence of other compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde typically involves the condensation of 1,10-phenanthroline-2,9-dicarbaldehyde with benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed:
Oxidation: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzoic acid.
Reduction: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzyl alcohol.
Substitution: Various substituted phenanthroline derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
4,4’-(1,10-Phenanthroline-2,9-diyl)dianiline: Similar in structure but with amine groups instead of aldehyde groups.
4,4’-(1,10-Phenanthroline-2,9-diyl)diphenol: Contains phenol groups instead of aldehyde groups.
Uniqueness: 4,4’-(1,10-phenanthroline-2,9-diyl)dibenzaldehyde is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its ability to form stable coordination complexes with metal ions further distinguishes it from similar compounds .
Eigenschaften
IUPAC Name |
4-[9-(4-formylphenyl)-1,10-phenanthrolin-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16N2O2/c29-15-17-1-5-19(6-2-17)23-13-11-21-9-10-22-12-14-24(28-26(22)25(21)27-23)20-7-3-18(16-30)4-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTIDCSATIABNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=N3)C4=CC=C(C=C4)C=O)N=C(C=C2)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[3-(Trifluoromethyl)phenyl]prop-2-en-1-ol](/img/structure/B3067424.png)
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarbonitrile](/img/structure/B3067439.png)
![4-[9,19-ditert-butyl-14-(4-carboxyphenyl)-3,5,13,15-tetrazahexacyclo[9.9.2.02,6.07,22.012,16.017,21]docosa-1(20),2(6),3,7(22),8,10,12(16),13,17(21),18-decaen-4-yl]benzoic acid](/img/structure/B3067445.png)






